
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid
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Overview
Description
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C18H20N2O2 It is a heterocyclic building block used primarily in research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid typically involves the reaction of 4-phenylpiperazine with a benzyl halide derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders such as Alzheimer's disease. Its derivatives have shown potential as multitargeted ligands that can inhibit enzymes related to cognitive decline, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Enzyme Inhibition Studies : Research indicates that derivatives of this compound can effectively inhibit AChE, enhancing acetylcholine levels in the brain, which is crucial for cognitive function . The ability to modulate neurotransmitter levels positions it as a candidate for treating neurodegenerative diseases.
Biological Research
Antioxidant Properties : Studies have demonstrated that compounds derived from 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid exhibit significant antioxidant activities. For instance, they have been evaluated using the DPPH radical scavenging assay, showing promising results in reducing oxidative stress markers . This property could be leveraged in the development of therapies aimed at oxidative stress-related conditions.
Cancer Research : The compound's structural analogs have been explored for their anticancer properties. Research shows that certain derivatives can act against specific cancer cell lines by inhibiting critical pathways involved in tumor growth .
Synthesis of Specialty Chemicals
The compound is utilized as a building block for synthesizing more complex organic molecules in industrial settings. Its role as an intermediate allows for the production of various specialty chemicals that find applications across different sectors, including agriculture and materials science .
Coordination Chemistry
Research indicates that derivatives of this compound can serve as ligands in coordination chemistry, facilitating the synthesis of N-heterocyclic carbenes and other complexes useful in catalysis and materials science . The versatility of its structure allows for modifications that enhance its reactivity and utility in diverse chemical reactions.
Case Study 1: Alzheimer’s Disease Treatment
A study focusing on the design and synthesis of hybrid compounds incorporating piperazine derivatives demonstrated significant inhibition against AChE and BChE enzymes. The lead compound showed an IC50 value indicating potent activity, suggesting therapeutic potential for Alzheimer's treatment .
Case Study 2: Antioxidant Activity Evaluation
In vitro assays conducted on synthesized piperazine derivatives revealed substantial antioxidant capabilities compared to standard controls like ascorbic acid. These findings support the exploration of these compounds in developing neuroprotective agents .
Mechanism of Action
The mechanism of action of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
Uniqueness
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Biological Activity
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid, often referred to as a phenylpiperazine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables that highlight its pharmacological potential.
The chemical structure of this compound features a benzoic acid moiety linked to a phenylpiperazine unit. This configuration allows it to interact with specific molecular targets, including receptors and enzymes associated with various biological pathways. The compound's mechanism of action primarily involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in neurological functions and psychiatric disorders.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, a recent investigation demonstrated significant cytotoxic effects against various cancer cell lines, including hepatoma (HepG2) and breast adenocarcinoma (MCF-7). The compound exhibited an IC50 value of 2.3 µM against HepG2 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity Data
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored in the context of Alzheimer's disease. A study reported that derivatives similar to this compound demonstrated mixed-type inhibition against human acetylcholinesterase (hAChE), with an IC50 value of 0.103 µM, suggesting a role in enhancing cholinergic transmission . Additionally, the compound exhibited antioxidant activity in vitro, reducing oxidative stress markers in neuronal cells.
Table 2: Neuroprotective Activity Data
Case Study: Treatment Efficacy in Cancer Models
In a controlled study involving animal models, this compound was administered to assess its efficacy in tumor reduction. The results indicated a significant decrease in tumor volume compared to control groups treated with saline or standard chemotherapy agents. Histopathological examinations revealed reduced cellular proliferation and increased apoptosis in tumor tissues treated with the compound .
Case Study: Neuroprotection in Alzheimer’s Models
Another case study focused on the neuroprotective effects of the compound in scopolamine-induced memory impairment models. Treatment with this compound resulted in improved memory performance as assessed by behavioral tests and reduced levels of malondialdehyde (MDA), a marker of oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of phenylpiperazine derivatives. Modifications at various positions on the piperazine ring or benzoic acid moiety can significantly influence potency and selectivity for specific biological targets. Research indicates that substituents on the piperazine nitrogen enhance binding affinity to serotonin receptors, thereby improving neuropharmacological profiles .
Properties
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOBXFXVHFELAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.